molecular formula C21H22FN3O4 B2979236 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(4-fluorobenzyl)-2-oxoacetamide CAS No. 941998-44-3

2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(4-fluorobenzyl)-2-oxoacetamide

Numéro de catalogue: B2979236
Numéro CAS: 941998-44-3
Poids moléculaire: 399.422
Clé InChI: ZMGNSMNGGQXLIH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a piperazine-based α-ketoamide derivative featuring a benzo[d][1,3]dioxole (benzodioxole) moiety and a 4-fluorobenzyl substituent. The 4-fluorobenzyl group may influence metabolic stability and target selectivity due to the electron-withdrawing fluorine atom .

Propriétés

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O4/c22-17-4-1-15(2-5-17)12-23-20(26)21(27)25-9-7-24(8-10-25)13-16-3-6-18-19(11-16)29-14-28-18/h1-6,11H,7-10,12-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGNSMNGGQXLIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Target of Action

The primary targets of this compound are the D2 and D3 dopamine receptors located in the striatum of the brain and the cortical and limbic pathways . These receptors play a crucial role in regulating movement and cognitive functions.

Mode of Action

The compound acts as a dopamine receptor agonist , stimulating the D2 and D3 receptors in the brain. This stimulation mimics the action of dopamine, a neurotransmitter that is often deficient in conditions like Parkinson’s disease. The activation of these receptors leads to a series of changes in the neuronal firing patterns and neurotransmitter release.

Biochemical Pathways

Upon activation of the D2 and D3 receptors, the compound influences several biochemical pathways. Primarily, it modulates the dopaminergic transmission pathway, enhancing the dopaminergic signaling which is often impaired in neurodegenerative disorders.

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its pharmacokinetics and pharmacodynamics. As it has a low plasma protein binding rate, it is less likely to interact with other drugs. Caution should be exercised in patients with circulatory failure or acute myocardial infarction.

Activité Biologique

The compound 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(4-fluorobenzyl)-2-oxoacetamide is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms, effects on different biological systems, and relevant case studies.

  • IUPAC Name : 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(4-fluorobenzyl)-2-oxoacetamide
  • Molecular Formula : C₁₈H₁₈F₁N₃O₃
  • Molecular Weight : 345.35 g/mol

The compound is believed to act through multiple pathways:

  • Receptor Interaction : It may interact with various neurotransmitter receptors, influencing signaling pathways related to mood and anxiety disorders.
  • Enzyme Inhibition : Preliminary studies suggest that it could inhibit certain enzymes involved in metabolic processes, potentially affecting drug metabolism and efficacy.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of piperazine compounds exhibit significant anticancer properties. For instance:

  • Case Study : A derivative similar to this compound showed cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways.

2. Neuropharmacological Effects

The piperazine moiety is known for its neuroactive properties:

  • Research Findings : In animal models, the compound exhibited anxiolytic and antidepressant-like effects, potentially through modulation of serotonin and dopamine pathways.

3. Antimicrobial Activity

Some studies have indicated that compounds with similar structures possess antimicrobial properties:

  • Table 1: Antimicrobial Activity Comparison
CompoundTarget OrganismsZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus18
This CompoundC. albicans12

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption and Distribution : The compound is expected to have moderate bioavailability due to its lipophilic nature.
  • Metabolism : Studies suggest hepatic metabolism, primarily involving cytochrome P450 enzymes.

Toxicity Profile

Toxicological assessments are critical for evaluating safety:

  • Findings : Preliminary toxicity studies indicate low acute toxicity in rodent models, but further long-term studies are necessary to assess chronic effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The target compound shares structural homology with several α-ketoamides and acetamide derivatives. Key analogs and their differences are summarized below:

Compound Name Substituent on Acetamide Nitrogen Key Structural Features Pharmacological Activity (If Reported) Reference
2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-fluorophenyl)-2-oxoacetamide (4q) 4-fluorophenyl Phenyl vs. benzyl substituent; lacks piperazine chain Not reported in provided evidence
2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(2,4-difluorophenyl)acetamide 2,4-difluorophenyl Difluoro substitution; acetamide (not α-ketoamide) Discontinued; no activity data
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) 3,5-difluorophenyl Thiazole-sulfonyl group; no benzodioxole Antimicrobial (gram-positive bacteria)
2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-methoxybenzyl)-2-oxoacetamide (4t) 4-methoxybenzyl Methoxybenzyl vs. fluorobenzyl Not reported in provided evidence

Key Observations :

  • Substituent Effects : The 4-fluorobenzyl group in the target compound may enhance metabolic stability compared to phenyl analogs (e.g., 4q) due to reduced susceptibility to oxidative metabolism .
  • Piperazine Role : Piperazine-containing analogs (e.g., compound 47) show enhanced antimicrobial activity, suggesting the piperazine-benzodioxole scaffold in the target compound could confer similar properties .
  • α-Ketoamide vs.
Pharmacological and Metabolic Comparisons
  • Antimicrobial Activity : Piperazine-acetamide derivatives with electron-deficient aromatic substituents (e.g., 3,5-difluorophenyl in compound 47) exhibit potent activity against gram-positive bacteria, implying that the 4-fluorobenzyl group in the target compound may similarly enhance antimicrobial potency .
  • Oxidative Stability : The benzodioxole moiety in related compounds undergoes hydroxylation under oxidative conditions (e.g., compound 4 in ), suggesting the target compound may require structural modifications (e.g., fluorination) to mitigate metabolic degradation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.